molecular formula C11H12BF4N3O B2752290 2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate CAS No. 1414773-56-0

2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

Cat. No.: B2752290
CAS No.: 1414773-56-0
M. Wt: 289.04
InChI Key: SZYZQTAAGUFWBY-UHFFFAOYSA-N
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Description

2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate (CAS: 1414773-56-0) is a triazoloxazinium salt with a phenyl substituent at position 2 and a tetrafluoroborate (BF₄⁻) counterion. It belongs to a class of N-heterocyclic carbene (NHC) precursors used in asymmetric catalysis and organic synthesis. Key properties include a molecular formula of C₁₁H₁₂BF₄N₃O, molecular weight of 373.20, and a purity of ≥97% . It is typically stored under inert conditions (2–8°C) and employed in reactions requiring chiral induction, such as enantioselective aldol or Mannich reactions .

Properties

IUPAC Name

2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N3O.BF4/c1-2-4-10(5-3-1)14-9-13-6-7-15-8-11(13)12-14;2-1(3,4)5/h1-5,9H,6-8H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSANXENJFUOLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1COCC2=NN(C=[N+]21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate typically involves the reaction of phenylhydrazine with a suitable oxazinone derivative under acidic conditions[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of catalysts and solvents that are optimized for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of phenyl-oxazinone derivatives.

  • Reduction: Production of phenyl-hydrazine derivatives.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other organic compounds.

Biology: In biological research, 2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is used to study enzyme inhibition and receptor binding

Medicine: The compound is being investigated for its potential medicinal properties, including its use as an anti-inflammatory and analgesic agent. It may also have applications in the treatment of certain types of cancer.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate exerts its effects involves the interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The triazoloxazinium scaffold is highly modular, with substitutions at positions 2, 5, and 6 influencing electronic, steric, and catalytic properties. Below is a comparison with key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate Phenyl (C₆H₅) at position 2 C₁₁H₁₂BF₄N₃O 373.20 Minimal steric bulk, moderate electron-withdrawing effect from phenyl
(S)-5-Benzyl-2-Mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate Mesityl (2,4,6-trimethylphenyl), benzyl, and dimethyl groups C₂₃H₂₈BF₄N₃O 449.29 Bulky mesityl enhances steric hindrance; used in asymmetric conjugate additions
(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate Mesityl, diphenyl groups C₂₈H₂₂BF₄N₃O 519.29 High steric bulk; applications in pharmaceutical intermediates
2-(Perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate Perfluorophenyl (C₆F₅) at position 2 C₁₄H₁₃BF₉N₃O 421.06 Strong electron-withdrawing effect; enhances electrophilicity in catalysis
(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate Mesityl, isopropyl groups C₁₇H₂₄BF₄N₃O 373.20 Balanced steric/electronic profile; hygroscopic solid

Physical Properties

  • Higher melting points correlate with increased crystallinity from bulky substituents.
  • Solubility : Bulky substituents (e.g., mesityl) reduce solubility in polar solvents, whereas phenyl or perfluorophenyl derivatives show moderate solubility in dichloromethane or THF .

Biological Activity

2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate (CAS Number: 1414773-56-0) is a synthetic compound with significant potential in biological research and medicinal chemistry. Its unique structural features suggest various biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BF4N3O. The compound features a bicyclic structure that includes a triazolium ring and an oxazine moiety. This configuration is believed to contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of receptor activity. The exact molecular targets are still under investigation but may include:

  • Enzymes : Potential inhibition of enzymes related to inflammatory pathways.
  • Receptors : Binding affinity to receptors involved in pain perception and cancer progression.

Enzyme Inhibition

Research has shown that compounds similar to this compound exhibit inhibitory effects on poly(ADP-ribose) polymerase (PARP) enzymes. These enzymes play a crucial role in DNA repair mechanisms and cellular stress responses. Inhibition of PARP has therapeutic implications in cancer treatment, particularly for tumors with BRCA mutations.

Compound Target Enzyme Inhibition Ki (nM)
2-Phenyl...PARP1TBD
Similar CompoundsPARP20.87

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarity to other known PARP inhibitors indicates potential effectiveness against cancers characterized by defective DNA repair mechanisms.

Case Studies

A series of case studies have explored the biological effects of related compounds:

  • Study on PARP Inhibition :
    • A compound structurally similar to 2-Phenyl... was tested for its ability to inhibit PARP activity.
    • Results demonstrated significant inhibition with an EC50 value indicating effective concentration for cellular assays.
  • Analgesic Effects :
    • Investigations into the analgesic properties of triazole derivatives have shown promising results in animal models.
    • The compound's interaction with pain receptors suggests potential use in pain management therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate, and what critical parameters influence yield?

  • Methodology : Utilize diazotization followed by cyclization. For example, dissolve 1H-pyrazole derivatives in dry THF under nitrogen, add boron trifluoride etherate (3 equiv), and cool to -20°C. Slowly introduce alkyl nitrites (e.g., 3-methylbutyl nitrite) to form the diazonium salt, which is filtered and washed with cold diethyl ether . Key parameters: temperature control (-20°C), stoichiometric excess of BF₃·OEt₂, and inert atmosphere to prevent side reactions.

Q. How is structural characterization performed for this compound?

  • Methodology : Combine single-crystal X-ray diffraction (SC-XRD) with NMR and elemental analysis. SC-XRD at 297 K with a data-to-parameter ratio >10 and low R-factors (<0.04) ensures precise bond-length measurements (mean C–C = 0.004 Å). Disorder in counterions (e.g., BF₄⁻) should be resolved using refinement tools . Confirm purity via ¹H/¹³C NMR (DMSO-d₆) and CHN elemental analysis (target: 97% purity) .

Q. What purification strategies mitigate hygroscopicity and counterion instability?

  • Methodology : After synthesis, filter precipitates under reduced pressure and wash with cold ether to remove residual solvents. Store under anhydrous conditions (argon glovebox) due to hygroscopicity. Use dynamic vapor sorption (DVS) to assess moisture uptake and optimize storage protocols .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles or counterion disorder) be resolved?

  • Methodology : Cross-validate SC-XRD with DFT calculations (B3LYP/6-311+G(d,p)) to model electronic environments. For disordered tetrafluoroborate ions, apply restraints during refinement and compare with analogous structures (e.g., hexafluoridophosphate salts) to identify systematic errors . Use Hirshfeld surface analysis to quantify intermolecular interactions influencing disorder .

Q. What reaction engineering approaches improve scalability and yield?

  • Methodology : Optimize mixing efficiency and heat transfer using microreactors for exothermic steps (e.g., diazotization). Monitor reaction progression via in-situ FTIR to track nitrite consumption. Scale-up trials show maintaining stoichiometric ratios (1:3 for amine:BF₃·OEt₂) and slow nitrite addition reduces byproduct formation .

Q. What non-covalent interactions stabilize the solid-state structure, and how do they influence solubility?

  • Methodology : Identify C–H···F (2.8–3.2 Å) and π-stacking interactions (3.8–4.1 Å) via SC-XRD. Correlate these with solubility profiles in polar aprotic solvents (e.g., DMSO, THF). Computational studies (M06-2X/def2-TZVP) reveal that BF₄⁻···π interactions reduce solubility by 20% compared to PF₆⁻ analogs .

Q. How can computational modeling predict electronic properties for catalytic applications?

  • Methodology : Perform time-dependent DFT (TD-DFT) to simulate UV-Vis spectra (λmax ~270 nm) and compare with experimental data. Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to assess redox activity. Parametrize force fields for molecular dynamics (MD) simulations of solvent interactions .

Q. What stability challenges arise under varying pH and temperature, and how are they addressed?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the oxazine ring) are pH-dependent: stable at pH 4–6 but decompose rapidly above pH 8. Stabilize formulations using lyophilization or co-crystallization with cyclodextrins .

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